molecular formula C20H27NO B14479174 1-(1,2-Dihydroacenaphthylen-5-yl)-2-(dipropylamino)ethanol CAS No. 69727-18-0

1-(1,2-Dihydroacenaphthylen-5-yl)-2-(dipropylamino)ethanol

Cat. No.: B14479174
CAS No.: 69727-18-0
M. Wt: 297.4 g/mol
InChI Key: IYBOZZUIHABJFI-UHFFFAOYSA-N
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Description

1-(1,2-Dihydroacenaphthylen-5-yl)-2-(dipropylamino)ethanol is an organic compound that belongs to the class of ethanolamines. These compounds are characterized by the presence of an ethanol group attached to an amine group. This particular compound features a complex aromatic structure, which may impart unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,2-Dihydroacenaphthylen-5-yl)-2-(dipropylamino)ethanol typically involves multi-step organic reactions. A common approach might include:

    Formation of the Acenaphthylene Derivative: Starting with acenaphthene, a series of reactions such as halogenation and subsequent substitution can introduce the desired functional groups.

    Ethanolamine Formation:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1,2-Dihydroacenaphthylen-5-yl)-2-(dipropylamino)ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the aromatic ring or the amine group.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents like bromine (Br₂) or nucleophiles like sodium amide (NaNH₂).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield acenaphthene derivatives with aldehyde or carboxylic acid groups.

Scientific Research Applications

1-(1,2-Dihydroacenaphthylen-5-yl)-2-(dipropylamino)ethanol may have applications in various fields:

    Chemistry: As an intermediate in organic synthesis or as a ligand in coordination chemistry.

    Biology: Potential use in studying biological pathways involving ethanolamines.

    Medicine: Possible applications in drug development, particularly if the compound exhibits pharmacological activity.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for 1-(1,2-Dihydroacenaphthylen-5-yl)-2-(dipropylamino)ethanol would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,2-Dihydroacenaphthylen-5-yl)-2-(dimethylamino)ethanol
  • 1-(1,2-Dihydroacenaphthylen-5-yl)-2-(diethylamino)ethanol

Uniqueness

1-(1,2-Dihydroacenaphthylen-5-yl)-2-(dipropylamino)ethanol may exhibit unique properties due to the presence of the dipropylamino group, which can influence its chemical reactivity, solubility, and biological activity compared to its dimethyl and diethyl counterparts.

Properties

CAS No.

69727-18-0

Molecular Formula

C20H27NO

Molecular Weight

297.4 g/mol

IUPAC Name

1-(1,2-dihydroacenaphthylen-5-yl)-2-(dipropylamino)ethanol

InChI

InChI=1S/C20H27NO/c1-3-12-21(13-4-2)14-19(22)17-11-10-16-9-8-15-6-5-7-18(17)20(15)16/h5-7,10-11,19,22H,3-4,8-9,12-14H2,1-2H3

InChI Key

IYBOZZUIHABJFI-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)CC(C1=CC=C2CCC3=C2C1=CC=C3)O

Origin of Product

United States

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